

An In-depth Technical Guide to 3-Bromo-2-methylquinoline

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Compound of Interest

Compound Name: 3-Bromo-2-methylquinoline

Cat. No.: B3036424

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Abstract

This technical guide provides a comprehensive overview of **3-Bromo-2-methylquinoline** (CAS No. 343330-62-1), a key heterocyclic building block in modern organic synthesis. The quinoline scaffold is a "privileged structure" in medicinal chemistry, and the strategic placement of a bromine atom at the C3-position and a methyl group at the C2-position offers a versatile platform for the development of novel therapeutics and functional materials.^{[1][2]} This whitepaper details the physicochemical properties, regioselective synthesis strategies, characteristic reactivity in cross-coupling reactions, and significant applications of this compound, with a focus on its utility for researchers in drug discovery and development. Detailed, field-proven protocols are provided to facilitate practical application and further innovation.

Compound Identification and Physicochemical Properties

3-Bromo-2-methylquinoline is a solid, substituted quinoline derivative. The presence of the bromine atom at the 3-position serves as a crucial synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.

Table 1: Physicochemical Properties of **3-Bromo-2-methylquinoline**

Property	Value	Source
CAS Number	343330-62-1	Generic Supplier Data
Molecular Formula	C ₁₀ H ₈ BrN	Generic Supplier Data
Molecular Weight	222.08 g/mol	Generic Supplier Data
Physical Form	Solid	Generic Supplier Data
Purity	Typically ≥95%	Generic Supplier Data
Storage	Store at room temperature, sealed in dry conditions.	Generic Supplier Data

Synthesis and Mechanistic Considerations

The synthesis of 3-substituted quinolines requires careful regioselective control. Direct electrophilic bromination of the parent quinoline scaffold typically favors substitution at the C5 and C8 positions of the carbocyclic ring, especially under acidic conditions where the nitrogen atom is protonated.^{[3][4]} Therefore, achieving substitution at the C3-position of the pyridine ring often necessitates alternative strategies.

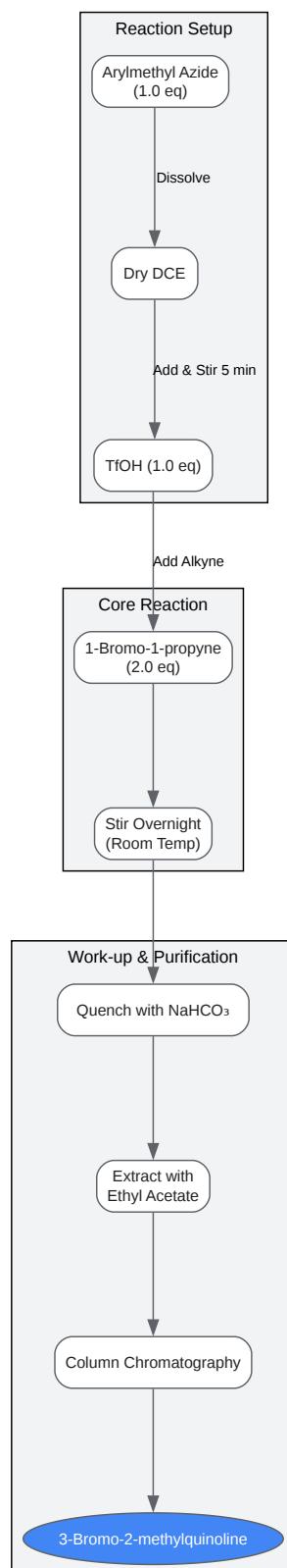
One of the most effective modern methods for the regioselective synthesis of 3-bromoquinoline derivatives is a formal [4+2] cycloaddition reaction.^[5] This approach involves the *in situ* generation of an N-aryliminium ion from an arylmethyl azide, which then reacts with a 1-bromoalkyne to construct the quinoline core with the bromine atom precisely at the 3-position.
[\[5\]](#)

Representative Synthesis Protocol: [4+2] Cycloaddition

This protocol is adapted from established literature for the synthesis of 3-bromoquinoline derivatives and is presented as a robust method for obtaining **3-Bromo-2-methylquinoline**.^[5] The causality for this choice rests on the method's high regioselectivity, which circumvents the issues seen with direct bromination of pre-formed quinoline rings.

Step-by-Step Methodology:

- Reactant Preparation: In a round-bottom flask under an inert argon atmosphere, dissolve the appropriate arylmethyl azide (1.0 equivalent) in dry dichloroethane (DCE).
- Iminium Ion Formation: Add trifluoromethanesulfonic acid (TfOH) (1.0 equivalent) to the solution and stir for 5 minutes at room temperature. This acid promotes the rearrangement of the azide to generate the reactive N-aryliminium ion intermediate.
- Cycloaddition: Introduce 1-bromo-1-propyne (a 1-bromoalkyne) (2.0 equivalents) to the reaction mixture.
- Reaction: Allow the reaction to stir overnight at room temperature.
- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Extract the aqueous mixture with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified via flash column chromatography on silica gel to yield the final **3-Bromo-2-methylquinoline**.

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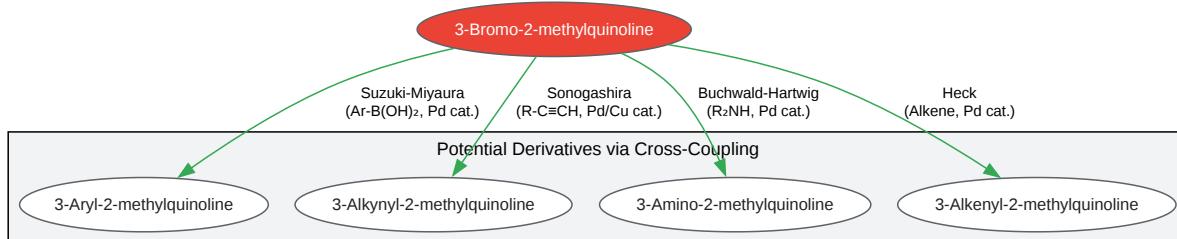
Caption: Regioselective synthesis of **3-Bromo-2-methylquinoline**.

Reactivity and Synthetic Utility

The synthetic value of **3-Bromo-2-methylquinoline** lies in the reactivity of its C3-Br bond, which serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds.^[6]

Key Transformations:

- Suzuki-Miyaura Coupling: Reaction with aryl or alkyl boronic acids/esters to form 3-aryl- or 3-alkyl-2-methylquinolines. This is one of the most widely used methods for creating C-C bonds.^{[1][7]}
- Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties at the 3-position.^[6]
- Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with various amines.^[1]
- Heck Coupling: Reaction with alkenes to form 3-alkenyl-2-methylquinolines.^[1]
- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline ring system can enable the displacement of the bromide by strong nucleophiles like thiols or amines under specific conditions.^{[1][8]}



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Caption: Key cross-coupling reactions of **3-Bromo-2-methylquinoline**.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating, general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **3-Bromo-2-methylquinoline** with a substituted phenylboronic acid, adapted from established methodologies.[\[1\]](#)[\[7\]](#)

Materials:

- **3-Bromo-2-methylquinoline** (1.0 mmol)
- Substituted Phenylboronic Acid (1.2 mmol)
- Palladium(II) Acetate [$\text{Pd}(\text{OAc})_2$] (0.02 mmol, 2 mol%)
- Triphenylphosphine [PPh_3] (0.08 mmol, 8 mol%)
- Potassium Carbonate [K_2CO_3] (2.0 mmol)
- Toluene/Ethanol/Water solvent mixture (e.g., 10:2:2 mL)
- Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask, add **3-Bromo-2-methylquinoline**, the phenylboronic acid, potassium carbonate, and a magnetic stir bar.
- Catalyst Addition: Add the palladium catalyst and phosphine ligand to the flask.
- Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Solvent Addition: Add the degassed solvent mixture via syringe.
- Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

- Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Applications in Research and Drug Development

The quinoline core is a foundational scaffold in medicinal chemistry, present in numerous approved drugs.^{[1][2][9]} Derivatives of brominated quinolines have demonstrated significant potential in oncology, infectious diseases, and inflammation.^{[8][10]}

- Oncology: Many quinoline derivatives function as potent and selective kinase inhibitors, which are crucial targets in cancer therapy due to their role in cell signaling pathways.^[1] The ability to diversify the 3-position of the 2-methylquinoline core allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding to kinase active sites. Brominated quinolines have also been investigated as inhibitors of topoisomerase I, an enzyme critical for DNA replication and repair.^[8]
- Anti-inflammatory and Analgesic Agents: Recent studies on related bromo-isoquinoline derivatives have shown their potential as lead molecules for developing new analgesic and anti-inflammatory drugs.^[11]
- Antimicrobial and Antimalarial Activity: The quinoline ring is famously the core of anti-malarial drugs like chloroquine. Novel quinoline derivatives continue to be explored for activity against various pathogens.^[9]

3-Bromo-2-methylquinoline is an invaluable starting material for generating libraries of novel compounds for high-throughput screening, enabling the rapid identification of new bioactive molecules.

Safety and Handling

As with all laboratory chemicals, **3-Bromo-2-methylquinoline** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

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